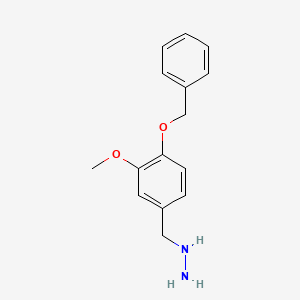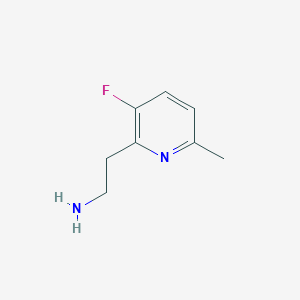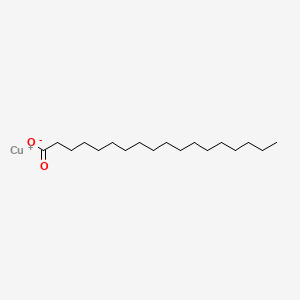
Copper(1+) stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+) stearate, also known as copper(I) stearate, is a metal-organic compound formed by the combination of copper ions and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Copper(1+) stearate can be synthesized through several methods. One common method involves the reaction of copper salts with stearic acid. For example, sodium stearate can react with copper nitrate to form this compound . Another method involves the electrochemical modification process, where copper electrodes are immersed in a stearic acid solution under a direct current voltage . This method is particularly useful for creating superhydrophobic surfaces.
Análisis De Reacciones Químicas
Copper(1+) stearate undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, this compound can be converted to copper(II) stearate or copper oxide. Reduction reactions can revert copper(II) stearate back to this compound. Substitution reactions involve the replacement of the stearate group with other ligands. Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen. Major products formed from these reactions include copper(II) stearate and copper oxide .
Aplicaciones Científicas De Investigación
Copper(1+) stearate has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the decomposition of hydroperoxides . In biology and medicine, copper nanoparticles derived from this compound have shown potential as antimicrobial agents due to their ability to generate reactive oxygen species that damage microbial membranes . In industry, this compound is used in the production of antifouling paints and varnishes, as well as in the casting of bronze sculptures .
Mecanismo De Acción
The mechanism of action of copper(1+) stearate involves the generation of reactive oxygen species (ROS) that cause oxidative damage to microbial membranes. Copper ions released from the compound can disrupt the RNA and membranes of microorganisms, leading to their inactivation . This multifaceted mechanism makes this compound an effective antimicrobial agent.
Comparación Con Compuestos Similares
Copper(1+) stearate can be compared with other similar compounds, such as copper(II) stearate, mercury(II) stearate, and cobalt(II) stearate . While all these compounds are metallic soaps, this compound is unique in its ability to generate reactive oxygen species and its applications in creating superhydrophobic surfaces. Mercury(II) stearate and cobalt(II) stearate, on the other hand, have different applications and properties. For example, mercury(II) stearate is used in the production of antifouling paints, while cobalt(II) stearate is used as a catalyst in various chemical reactions .
Propiedades
Número CAS |
20563-00-2 |
|---|---|
Fórmula molecular |
C18H35CuO2 |
Peso molecular |
347.0 g/mol |
Nombre IUPAC |
copper(1+);octadecanoate |
InChI |
InChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |
Clave InChI |
FPHREELHOCEQEA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dimethyl-5-oxo-2-[(3-oxo-3-phenylpropyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12448921.png)
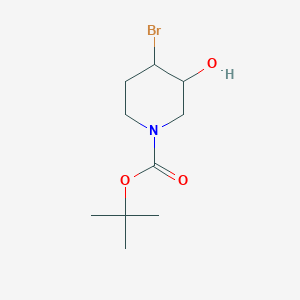
![Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]-](/img/structure/B12448928.png)
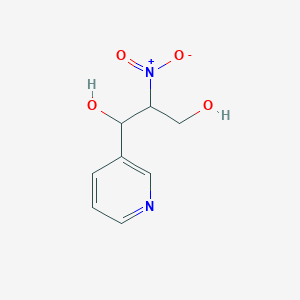
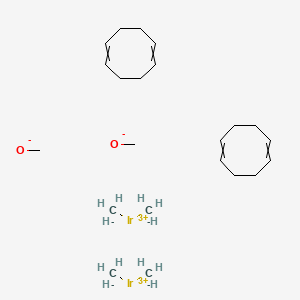
![4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12448951.png)
![N-(3-chloro-2-methylphenyl)-4-{2-[(3-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12448955.png)
![3-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B12448957.png)
![3-methyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B12448962.png)
![N,N'-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine](/img/structure/B12448972.png)
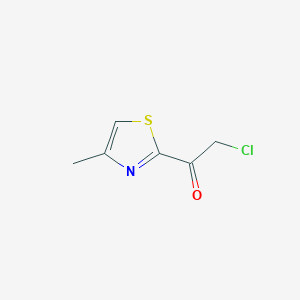
![N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12448987.png)
